N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
Description
N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a synthetic small molecule featuring a benzimidazole core linked to a piperazine moiety via a methyl group. The acetamide side chain incorporates a tert-butyl group, which enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-tert-butyl-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-19(2,3)21-18(25)14-24-11-9-23(10-12-24)13-17-20-15-7-5-6-8-16(15)22(17)4/h5-8H,9-14H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVBYUQGACGXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a benzimidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound’s biological activity, focusing on its anticancer, antimicrobial, and other therapeutic properties, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole moiety, which is often associated with diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Key Findings:
- IC50 Values : The compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity and the ability to induce apoptosis in cancer cells .
- In Vivo Studies : In animal models, tumor growth suppression was observed when treated with similar benzimidazole derivatives, suggesting potential for further development in cancer therapies .
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| This compound | MCF | 25.72 ± 3.95 | Induces apoptosis |
| Drug 2 (related compound) | U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity observed |
2. Antimicrobial Activity
Benzimidazole derivatives are recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Case Studies:
- A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, showing moderate to good activity compared to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 6 | Ciprofloxacin | 10 |
| Escherichia coli | 12 | Norfloxacin | 15 |
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that regulate cell proliferation and apoptosis.
Research Insights:
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : Substituting the acetamide terminus with sulfonamide (as in K-604) or introducing a thioether linker could improve target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
